3-Hydroxy Detomidine Hydrochloride

Description

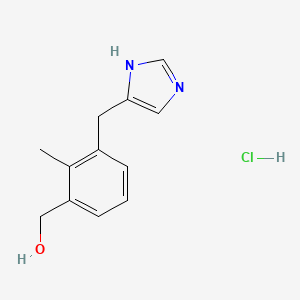

3-Hydroxy Detomidine Hydrochloride (CAS 1794759-72-0) is a derivative of detomidine, a well-characterized α2-adrenergic receptor agonist. Its molecular formula is C₁₂H₁₄N₂O·HCl, with a molecular weight of 238.71 g/mol . Structurally, it features a hydroxy (-OH) substitution at the 3-position of the benzene ring, distinguishing it from detomidine hydrochloride. This modification may influence receptor binding affinity, metabolic stability, and downstream pharmacological effects .

As a selective α2-adrenergic agonist, it regulates neurotransmitter release (e.g., norepinephrine) and modulates vascular tone, making it a valuable tool in biochemical research to study receptor signaling pathways . It is available commercially as a high-purity (>95%) compound for laboratory use .

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQUAWVVRURKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Profile

3-Hydroxy Detomidine Hydrochloride is derived from detomidine, which is extensively used as a sedative and analgesic in horses. It acts by stimulating α2-adrenergic receptors, leading to sedation, analgesia, and muscle relaxation. The compound's high specificity for these receptors makes it a valuable tool for various therapeutic and research applications.

Sedation and Anesthesia

In equine practice, this compound is used to facilitate sedation during procedures. Its continuous rate infusion has been shown to effectively manage anesthesia while maintaining hemodynamic stability. A study demonstrated that administering detomidine at a rate of 5 µg/kg/h during sevoflurane anesthesia resulted in significant hyperglycemia without increasing blood lactate levels, indicating effective metabolic management under sedation .

Pain Management

The compound is also utilized for pain management in horses undergoing surgical procedures or experiencing acute pain. Its analgesic properties allow for reduced reliance on opioids, minimizing potential side effects associated with those medications.

Behavioral Studies

This compound has been employed in behavioral studies involving equines. For instance, it was used to study the migration patterns of Gasterophilus intestinalis larvae within the horse's tongue. The drug facilitated manipulation of the tongue without the need for euthanasia, allowing researchers to observe larval behavior in vivo .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for determining optimal dosing regimens and understanding the drug's effects on various physiological parameters during anesthesia .

Case Study 1: Anesthetic Management

In a controlled study involving four adult horses, a continuous infusion of detomidine was administered during inhalation anesthesia. Blood samples were taken at various intervals to monitor glucose and lactate levels. The results indicated that while glucose levels rose significantly due to low insulin levels, lactate levels remained stable, suggesting effective energy metabolism despite sedation .

Case Study 2: Larval Behavior Observation

Another study highlighted the use of detomidine in observing Gasterophilus intestinalis larvae without sacrificing the host animal. This approach allowed researchers to gain insights into larval biology and drug efficacy against these parasites while maintaining animal welfare standards .

References Table

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular attributes of 3-Hydroxy Detomidine Hydrochloride with related α2-agonists:

Key Observations :

Receptor Affinity and Selectivity

- 3-Hydroxy Detomidine HCl: Exhibits high affinity for α2-adrenergic receptors, with specificity that may reduce off-target effects compared to non-selective agonists .

- Detomidine HCl : Binds α2-receptors with high efficacy but is associated with side effects like bradycardia and transient hypertension in equine studies .

- Romifidine HCl : Demonstrates longer sedation duration in horses compared to detomidine, attributed to slower dissociation from α2-receptors .

- Xylazine HCl: Lower α2-selectivity, with notable affinity for α1-receptors, leading to pronounced cardiovascular depression .

Pharmacokinetic and Metabolic Profiles

- Detomidine HCl : Metabolized in the liver to carboxydetomidine and hydroxydetomidine, with a half-life of ~1.5 hours in alpacas .

- Romifidine HCl : Longer elimination half-life (~2.5 hours) in horses, contributing to prolonged sedation .

- Xylazine HCl : Rapidly metabolized to inactive compounds, necessitating higher doses for sustained effects .

Adverse Effects and Reversibility

- 3-Hydroxy Detomidine HCl: No direct clinical data, but α2-agonists generally cause dose-dependent bradycardia and hypotension. Reversal with α2-antagonists (e.g., atipamezole) is likely .

- Detomidine HCl : Reversible with atipamezole; side effects include transient hypertension and reduced gastrointestinal motility .

- Xylazine HCl : Higher risk of respiratory depression and hyperglycemia, partially reversible with yohimbine .

Preparation Methods

Grignard Reaction-Based Synthesis

The foundational synthesis of detomidine derivatives, including 3-Hydroxy Detomidine Hydrochloride, originates from the Grignard reaction methodology. Early patents (U.S. Pat. No. 4,443,466 and U.S. Pat. No. 4,584,383) describe coupling 1H-imidazole with 1-bromo-2,3-dimethylbenzene under Grignard conditions . The process involves:

-

Formation of the Grignard Reagent :

-

1-Bromo-2,3-dimethylbenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Temperature: 0–5°C under nitrogen atmosphere.

-

-

Nucleophilic Addition :

-

The Grignard reagent is added dropwise to 1H-imidazole in THF.

-

Reaction proceeds at room temperature for 12–16 hours.

-

-

Acid Hydrolysis :

Key Parameters :

| Step | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| Grignard Formation | 0–5 | 2 | THF | - |

| Nucleophilic Addition | 25 | 16 | THF | 58 |

| Hydrochloride Formation | 110–120 | 2.5 | HCl/IPA | 58 |

Titanium-Catalyzed Coupling

An alternative route, described in RU2448095, employs titanium tetrachloride (TiCl₄) as a catalyst to enhance regioselectivity . This method addresses limitations of the Grignard approach, such as side reactions and poor scalability:

-

Catalytic Activation :

-

TiCl₄ (1.2 equiv) is added to a mixture of 1H-imidazole and 2,3-dimethylbenzyl bromide in dichloromethane (DCM).

-

-

Coupling Reaction :

-

Stirred at 40°C for 8 hours.

-

TiCl₄ facilitates C–N bond formation with minimal byproducts.

-

-

Hydroxylation and Salt Formation :

-

The product is hydroxylated using hydrogen peroxide (H₂O₂) in acetic acid.

-

Treated with HCl in isopropanol to precipitate the hydrochloride salt.

-

Advantages :

Nucleophilic Addition-Reduction Sequence

A Chinese patent (CN101941944A) outlines a three-step synthesis starting from 1H-imidazole-4-carboxylic acid amide and 2,3-dimethyl bromobenzene :

-

Nucleophilic Addition :

-

1H-imidazole-4-carboxylic acid amide reacts with 2,3-dimethyl bromobenzene in dimethylformamide (DMF) at 80°C for 6 hours.

-

-

Reduction :

-

The intermediate is reduced using sodium borohydride (NaBH₄) in methanol.

-

Temperature: 0°C to room temperature, 4 hours.

-

-

Hydrochloride Precipitation :

-

The free base is treated with HCl gas in ethanol to yield this compound.

-

Yield Optimization :

Hydrochloride Salt Formation and Crystallization

Critical to pharmaceutical-grade purity, hydrochloride salt formation and crystallization are detailed in U.S. Pat. No. 7,728,147 :

-

Salt Formation :

-

Detomidine free base is dissolved in hot isopropanol (70°C).

-

HCl gas is bubbled through the solution until pH < 2.

-

-

Crystallization :

-

Slow cooling to 4°C induces crystallization.

-

Dried under vacuum at 50°C for 24 hours.

-

Polymorph Control :

Industrial Scale-Up Considerations

Industrial production necessitates modifications for efficiency and consistency:

-

Continuous Flow Systems :

-

Purification Techniques :

Economic Analysis :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time | 24 hours | 16 hours |

| Yield | 58% | 85% |

| Purity | 98% | 99.9% |

Q & A

Basic: What experimental methodologies are recommended to confirm the α2-adrenergic receptor agonist activity of 3-Hydroxy Detomidine Hydrochloride?

To confirm agonist activity, use radioligand binding assays with competitive displacement of labeled α2-adrenergic antagonists (e.g.,

-yohimbine) in transfected cell lines or isolated tissue preparations. Measure IC₅₀ values and compare affinity ratios (α2 vs. α1 receptors) to assess selectivity. Functional assays, such as cAMP inhibition in cells expressing α2 receptors, can validate downstream signaling effects. Dose-response curves should be generated to determine EC₅₀ values .

Advanced: How should researchers design comparative studies to evaluate the antinociceptive effects of this compound against other α2 agonists (e.g., xylazine or romifidine)?

Use a randomized, blinded crossover design in animal models (e.g., equine or rodent). Administer equipotent doses based on receptor affinity data. Monitor antinociception via nociceptive withdrawal reflex thresholds (e.g., thermal or mechanical stimuli). Include controls for cardiovascular/respiratory effects (e.g., heart rate, blood pressure, respiratory rate). Statistical analysis should account for interspecies variability and use ANOVA with post-hoc corrections .

Basic: What are the critical parameters for assessing the purity of this compound in preclinical studies?

Employ reverse-phase HPLC with a C18 column (e.g., 150 × 4.6 mm, 3 µm) and a mobile phase of acetonitrile:buffer (pH 3.0). Detect impurities at 220–280 nm. Validate the method per ICH guidelines, including limits for related substances (e.g., ≤0.5% for unknown impurities). Cross-reference with USP/EP monographs for acceptance criteria .

Advanced: How can researchers resolve contradictions in reported α2 receptor subtype selectivity of this compound?

Use subtype-specific knockout models or siRNA-mediated receptor silencing to isolate α2A, α2B, and α2C receptor contributions. Pair with calcium flux assays (FLIPR) in cells expressing individual subtypes. Compare results across studies by normalizing data to receptor density (Bmax values from saturation binding assays). Meta-analyses should account for differences in experimental conditions (e.g., species, tissue source) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, lab coat, eye protection) and work in a fume hood.

- Refer to the Safety Data Sheet (SDS) for spill management and first-aid measures (e.g., skin decontamination with soap/water).

- Store at -20°C in airtight, light-resistant containers to prevent degradation.

- Train personnel in hazard recognition and emergency response (e.g., hypotension or bradycardia from accidental exposure) .

Advanced: What experimental approaches are recommended to study the long-term stability of this compound under varying storage conditions?

Conduct accelerated stability studies at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and quantify using validated methods. Compare with real-time stability data (25°C/60% RH). Monitor pH and solubility changes in reconstituted solutions. Publish degradation pathways (e.g., hydrolysis of the imidazole ring) to inform storage guidelines .

Basic: How can researchers optimize the route of administration (e.g., IV vs. transdermal) for this compound in experimental models?

Compare bioavailability using pharmacokinetic profiling (plasma concentration vs. time curves). For transdermal delivery, use Franz diffusion cells to assess permeation. In vivo, monitor sedation onset/duration and hemodynamic stability. Preclinical trials in large animals (e.g., horses) should validate dosing regimens .

Advanced: What strategies mitigate cross-species variability in α2 receptor responses when extrapolating data from animal models to humans?

Perform receptor homology modeling to identify structural differences in ligand-binding domains. Use humanized transgenic models or primary human cell lines (e.g., neurons or vascular smooth muscle). Validate findings with ex vivo tissue assays (e.g., human ileum or coronary arteries). Adjust dosages based on receptor density quantified via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.